Benzothiazole, 2-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-
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Overview
Description
Benzothiazole, 2-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]- is a compound that belongs to the benzothiazole family, which is known for its diverse biological and pharmaceutical activities. This compound features a benzothiazole ring system fused with a 3,4-dimethoxyphenyl group through an ethenyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole, 2-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]- typically involves the condensation of 2-aminobenzenethiol with 3,4-dimethoxybenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the benzothiazole ring . Common reagents used in this synthesis include hydrochloric acid, acetic acid, or ammonium chloride as catalysts .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts have been developed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzothiazole, 2-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]- undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product and reaction type .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted benzothiazole derivatives .
Scientific Research Applications
Benzothiazole, 2-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of benzothiazole, 2-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways . For example, its anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation by targeting key proteins involved in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzothiazole, 2-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]- include:
2-Phenylbenzothiazole: Known for its anticancer and antimicrobial activities.
2-(3,4-Dimethoxyphenyl)benzothiazole: Exhibits similar biological activities but with different potency and selectivity.
2-Aminobenzothiazole: Used as a precursor in the synthesis of various benzothiazole derivatives with diverse applications.
Uniqueness
Benzothiazole, 2-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]- is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the 3,4-dimethoxyphenyl group enhances its ability to interact with biological targets and improves its pharmacokinetic properties .
Properties
IUPAC Name |
2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c1-19-14-9-7-12(11-15(14)20-2)8-10-17-18-13-5-3-4-6-16(13)21-17/h3-11H,1-2H3/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLOJCHQXFGESP-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NC3=CC=CC=C3S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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